N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-19(20(25)22-12-15-6-4-3-5-7-15)27-21-23-18(13-24(14)21)16-8-10-17(26-2)11-9-16/h3-11,13H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYNXZAZDKHJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of appropriate starting materials, such as benzylamine, 4-methoxybenzaldehyde, and 3-methylimidazo[2,1-b]thiazole-2-carboxylic acid. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinolinyl-pyrazoles: These compounds also exhibit significant biological activities and are used in similar research applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties and potential therapeutic applications .
Biological Activity
N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, presenting data from various studies and synthesizing findings from diverse sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 377.46 g/mol
- CAS Number : 852134-79-3
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For instance, related compounds have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations. The structure–activity relationship (SAR) suggests that modifications to the phenyl moiety can enhance activity against specific pathogens .
| Compound | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | |
| IT06 | Mycobacterium tuberculosis | 2.03 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Various thiazole derivatives have shown cytotoxic effects against different cancer cell lines. For example, thiazole-based compounds have been reported to inhibit cell proliferation in cancer cells significantly.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | HT-29 (Colorectal) | 1.61 | |
| Compound 10 | Jurkat (Leukemia) | 1.98 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that mediate cellular responses to growth factors or cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibited selective inhibition against Mycobacterium tuberculosis, with minimal toxicity towards mammalian cells .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines showed that modifications in substituents significantly affected cytotoxicity levels. Compounds with electron-donating groups displayed enhanced activity compared to their counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiazole precursors followed by benzylation and carboxamide functionalization. Key steps include:
- Cyclization under reflux with catalysts like Pd/C or CuI to form the imidazo-thiazole core .
- Controlled benzylation using N-benzyl reagents in aprotic solvents (e.g., DMF) at 60–80°C to avoid side reactions .
- Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Critical Factors : Temperature control during cyclization (to prevent decomposition) and stoichiometric ratios of benzylating agents (to minimize unreacted intermediates) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for the benzyl group (δ 4.5–5.0 ppm for CH2), methoxyphenyl (δ 3.8 ppm for OCH3), and imidazo-thiazole protons (δ 6.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragment patterns (e.g., loss of methoxyphenyl or benzyl groups) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
Q. How can initial bioactivity screening be designed to evaluate antimicrobial or anticancer potential?
- Assay Selection :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) and time-kill assays .
- Anticancer : MTT assay on HeLa, MCF-7, or A549 cells, with IC50 calculations and comparison to doxorubicin .
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial, cisplatin for anticancer) and solvent-only blanks .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. nitro groups) impact bioactivity and target selectivity?
- Structure-Activity Relationship (SAR) Strategies :
- Electron-Donating Groups (e.g., -OCH3) : Enhance solubility and membrane permeability but may reduce cytotoxic potency .
- Electron-Withdrawing Groups (e.g., -NO2) : Increase electrophilicity, improving DNA intercalation but risking off-target effects .
Q. What computational approaches predict binding interactions with biological targets like kinases or DNA topoisomerases?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets (e.g., EGFR kinase) using crystal structures (PDB: 1M17) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Key Findings : The benzyl group forms hydrophobic interactions with kinase residues (e.g., Leu694 in EGFR), while the methoxyphenyl engages in π-π stacking .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Troubleshooting Framework :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Confirmation : Re-analyze batches via NMR to rule out degradation or isomerization .
- Example : Inconsistent anticancer activity in vs. 14 may arise from differences in cell line genetic backgrounds (e.g., p53 status) or compound stability in culture media .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target engagement (e.g., TOP1 inhibition) .
- Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
